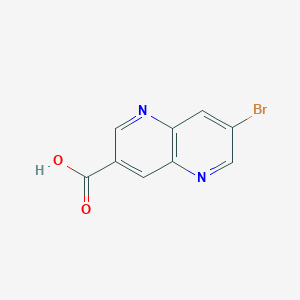
7-Bromo-1,5-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,5-naphthyridine-3-carboxylic acid is a chemical compound with the CAS Number: 958332-87-1. It has a molecular weight of 253.05 and its linear formula is C9H5BrN2O2 .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies over the last 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis of 1,5-naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5BrN2O2 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow for the modification of side chains . They can also form metal complexes .Physical And Chemical Properties Analysis
This compound is a solid substance. It should be stored sealed in a dry room at room temperature .科学的研究の応用
Chemical Synthesis and Reactions
7-Bromo-1,5-naphthyridine-3-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in synthesis reactions. The Suzuki-Miyaura reaction, for instance, utilizes derivatives like methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate to produce highly substituted naphthyridines. These reactions are characterized by excellent chemo-selectivity and the ability to produce diarylated products or site-selective compounds depending on the equivalents of arylboronic acids used (Kumar & Khan, 2017). Additionally, the study of hydrogen-bonded supramolecular networks formed between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives contributes to the understanding of noncovalent weak interactions, which are essential in drug design and material science (Jin et al., 2011).
Synthesis of Bioactive Compounds
Derivatives of this compound are utilized in the synthesis of bioactive compounds. The formation of acronycine analogues, for instance, involves the condensation of 1-bromo-2-naphthalenecarboxylic acid with other compounds, leading to the production of derivatives that have shown cytotoxic activities comparable to known anticancer agents (Bongui et al., 2005). This highlights the potential of this compound derivatives in the development of new therapeutic agents.
Photostability and Luminescent Properties
Research has also explored the luminescent properties of Eu(III) complexes that are based on this compound derivatives. These complexes demonstrate favorable photostability and sensitive pH response behavior, which are valuable traits for bioimaging agents and pH probes. Their unique luminescence intensity changes with varied pH values make them suitable for potential applications in various scientific fields (Wei et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .
作用機序
Target of Action
This compound belongs to the class of 1,5-naphthyridines, which are known to exhibit a variety of biological activities
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents . The specific interactions of 7-Bromo-1,5-naphthyridine-3-carboxylic acid with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
As a member of the 1,5-naphthyridines class, this compound may potentially influence a variety of biochemical pathways
Result of Action
As a 1,5-naphthyridine derivative, it may exhibit a variety of biological activities
特性
IUPAC Name |
7-bromo-1,5-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFSPJLZYGKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)
![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)
![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)
![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)
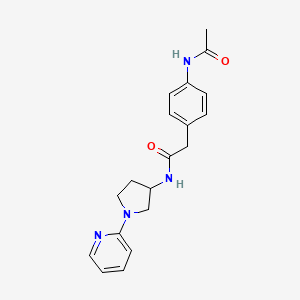
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)
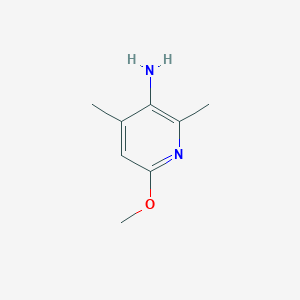
![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)
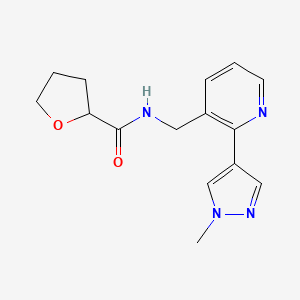
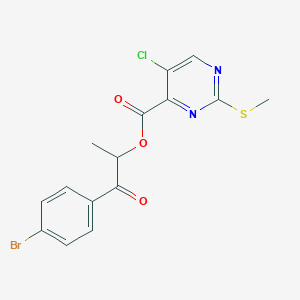
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)
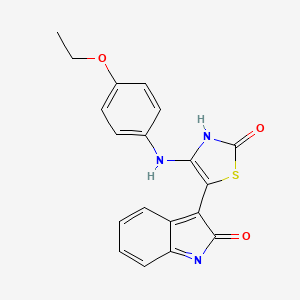
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571922.png)
